2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole scaffold substituted with a 3-methylphenyl group at the 2-position and a benzamide moiety modified with a methyl group at the 2-position and a nitro group at the 3-position. Its molecular formula is C₂₁H₁₈N₄O₃S, with a molecular weight of 406.45 g/mol.
Properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-3-6-14(9-12)23-19(16-10-28-11-17(16)22-23)21-20(25)15-7-4-8-18(13(15)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIDLYYAIXZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylphenylhydrazine with a thieno[3,4-c]pyrazole precursor in the presence of a cyclizing agent.
Amidation: The final step involves the formation of the benzamide group through amidation reactions, where the nitrobenzoyl chloride reacts with the thieno[3,4-c]pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or thieno[3,4-c]pyrazole core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its applications in scientific research, particularly in chemistry and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows it to participate in various chemical reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic transformations, including substitution and oxidation reactions.
Medicinal Chemistry
- Antiproliferative Activity : Research indicates that the compound exhibits antiproliferative effects against various cancer cell lines. It may inhibit specific kinases involved in cell proliferation pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The thieno[3,4-c]pyrazole moiety may enhance anti-inflammatory properties by modulating inflammatory pathways.
Case Studies
- Antiproliferative Studies : In vitro studies have demonstrated that the compound effectively inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies highlight its potential as a therapeutic agent against cancer.
- Antimicrobial Evaluation : Laboratory tests have shown that the compound exhibits significant antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents on the benzamide ring and the phenyl group attached to the thienopyrazole core. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Key Observations
Electron Effects: The target compound’s 3-nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity or polar interactions compared to analogs with electron-donating methyl groups (e.g., ) or moderately withdrawing trifluoromethyl groups (e.g., ).
Steric and Conformational Differences: Substitution at the 2-position of the thienopyrazole phenyl group (e.g., 2-methylphenyl in vs. 3-methylphenyl in the target) alters steric hindrance, which could affect binding interactions in catalytic or receptor-based applications.
Functional Group Diversity :
- The ethanediamide linker in introduces a flexible spacer and additional hydrogen-bonding sites, contrasting with the rigid benzamide core of the target compound.
Synthetic Accessibility :
- Compounds like and are synthesized via nucleophilic substitution or coupling reactions involving benzoyl chlorides and amine intermediates, a method likely applicable to the target compound .
Research Findings and Implications
- Reactivity : Nitro-substituted benzamides are often intermediates in the synthesis of pharmaceuticals or agrochemicals due to their ability to undergo reduction or substitution reactions .
- Biological Potential: Thienopyrazole derivatives are explored as kinase inhibitors or anti-inflammatory agents; substituent choice (e.g., nitro vs. trifluoromethyl) may modulate target selectivity .
- Thermal Stability : Methyl and trifluoromethyl groups generally enhance thermal stability compared to nitro groups, which may decompose under harsh conditions .
Biological Activity
2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.46 g/mol |
| CAS Number | 361172-16-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thieno[3,4-c]pyrazole Core : Cyclization of a thioamide with a hydrazine derivative under acidic conditions.
- Introduction of Nitro Group : Nitration reactions to introduce the nitro group into the benzamide structure.
- Addition of Methylphenyl Substituent : Utilizing Friedel-Crafts alkylation or Suzuki cross-coupling reactions.
Biological Activity
Research indicates that compounds containing thienopyrazole structures exhibit various biological activities including:
- Anticancer Activity : Several derivatives have shown promising results against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Thienopyrazole derivatives have been evaluated for their antibacterial and antifungal activities. For instance, compounds similar to this structure demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that thienopyrazole derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition against E. coli and S. aureus | |
| Anti-inflammatory | Modulation of inflammatory markers |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Many thienopyrazole derivatives act as enzyme inhibitors affecting pathways involved in cell growth and inflammation.
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways related to cancer and inflammation.
Case Studies
-
Anticancer Study on Cell Lines :
A study evaluated the efficacy of similar thienopyrazole compounds against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range. -
Antimicrobial Evaluation :
In vitro tests were conducted on derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thienopyrazole core enhanced antimicrobial potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
